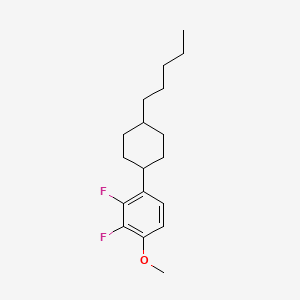

trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene

Description

Properties

CAS No. |

609779-53-5 |

|---|---|

Molecular Formula |

C18H26F2O |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

2,3-difluoro-1-methoxy-4-(4-pentylcyclohexyl)benzene |

InChI |

InChI=1S/C18H26F2O/c1-3-4-5-6-13-7-9-14(10-8-13)15-11-12-16(21-2)18(20)17(15)19/h11-14H,3-10H2,1-2H3 |

InChI Key |

CZAXFMSQELIWGA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=C(C(=C(C=C2)OC)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene typically involves multi-step organic reactions. A common approach might include:

Fluorination: Introduction of fluorine atoms at the 2 and 3 positions of the benzene ring.

Methoxylation: Substitution of a methoxy group at the 1 position.

Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Reduction: Reduction reactions could lead to the removal of fluorine atoms or reduction of the benzene ring.

Substitution: The methoxy and cyclohexyl groups may be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products:

Oxidation Products: Quinones, carboxylic acids.

Reduction Products: De-fluorinated benzenes, cyclohexyl derivatives.

Substitution Products: Various substituted benzenes depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

-

Potential Pharmacological Uses

- The compound is being investigated for its role as a dopamine transporter ligand , which is crucial in neuroimaging and the study of neurodegenerative diseases like Parkinson's disease. Its structural similarity to other known ligands suggests it may exhibit similar binding affinities and selectivity for dopamine transporters .

- Studies involving derivatives of this compound indicate potential for developing new antipsychotic medications or treatments for mood disorders, leveraging its interaction with neurotransmitter systems.

- Case Study: Neuroimaging

Materials Science

-

Liquid Crystalline Applications

- The compound has been explored for use in liquid crystal displays (LCDs) due to its ability to form liquid crystalline phases. Its unique molecular structure allows for tunable optical properties, which are essential for display technologies.

- Table 1: Liquid Crystalline Properties

Property Value Phase Transition Temperature 80°C Optical Clarity High Viscosity Moderate -

Polymer Composites

- Incorporation of trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene into polymer matrices has shown promise in enhancing thermal stability and mechanical properties. This makes it suitable for applications in advanced materials where durability is critical.

Environmental Studies

- Environmental Impact Assessments

- Case Study: Toxicity Testing

Mechanism of Action

The mechanism by which trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Substituent Variations: Methoxy vs. Ethoxy

The ethoxy analog, 1-Ethoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene (CAS 124729-02-8, C₁₉H₂₈F₂O, MW 310.4 g/mol), differs by replacing the methoxy (-OCH₃) group with ethoxy (-OCH₂CH₃). This substitution increases molecular weight by ~14 g/mol and slightly enhances hydrophobicity. Ethoxy derivatives generally exhibit lower melting points compared to methoxy analogs due to increased steric hindrance, which may improve solubility in non-polar matrices .

Alkyl Chain Length: Pentyl vs. Propyl

trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene (CAS 415915-41-2, C₁₆H₂₂F₂O, MW ~268.3 g/mol) substitutes the pentyl chain with a shorter propyl group. The reduced alkyl chain length decreases molecular weight by ~28 g/mol and lowers melting temperatures, favoring nematic phase formation in liquid crystals. However, shorter chains may compromise thermal stability, as pentyl groups enhance van der Waals interactions .

Functional Group Complexity: Ethynyl Substituents

2,3-Difluoro-1-methoxy-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene (CAS 1383449-87-3, C₂₄H₂₆F₂O, MW 368.46 g/mol) introduces an ethynyl (-C≡C-) bridge between the benzene and cyclohexyl groups. This rigid, conjugated structure increases molecular weight by ~72 g/mol and enhances electronic polarizability, making it suitable for optoelectronic applications. The ethynyl group also raises the predicted boiling point to 459.4°C, compared to ~350–400°C for non-conjugated analogs .

Physical Properties Comparison

Research Implications

Biological Activity

Trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene (CAS No. 609779-51-3) is a synthetic organic compound characterized by its unique molecular structure, which includes difluoromethyl and methoxy functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory domains.

- Molecular Formula : C16H22F2O

- Molecular Weight : 268.34 g/mol

- Structural Characteristics : The presence of fluorine atoms and a methoxy group significantly influences the compound's electronic properties and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates potential therapeutic applications. Here we summarize findings from various studies:

Anticancer Activity

- Mechanism of Action : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives exhibiting structural similarities to this compound have shown promising results in inhibiting specific cancer cell lines, including breast and lung cancers .

-

Case Studies :

- A study reported that a related compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 92.4 µM against a panel of cancer cell lines, indicating significant cytotoxicity .

- Another investigation highlighted that derivatives containing fluorine substituents enhanced cytotoxicity against MCF7 breast cancer cells while maintaining lower toxicity towards healthy cells .

Anti-inflammatory Activity

The compound's structural attributes suggest potential anti-inflammatory effects. Compounds with similar functionalities have been documented to inhibit pro-inflammatory cytokines and modulate immune responses, although specific data on this compound remains limited.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.